3-(5-Methylthiophen-2-yl)prop-2-en-1-ol

Description

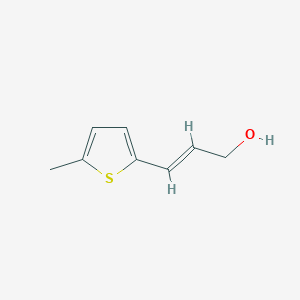

3-(5-Methylthiophen-2-yl)prop-2-en-1-ol is an allylic alcohol derivative featuring a thiophene ring substituted with a methyl group at position 5 and a prop-2-en-1-ol moiety at position 2. Its molecular formula is C₈H₁₀OS, with a molecular weight of 154.23 g/mol. The compound is synthesized via the conversion of methyl 2-bromo-3-(5-methylthiophen-2-yl)acrylate using sodium amide (NaNH₂) and potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF), yielding the product quantitatively without by-products . This method highlights its utility as a synthetic intermediate for further functionalization.

Properties

Molecular Formula |

C8H10OS |

|---|---|

Molecular Weight |

154.23 g/mol |

IUPAC Name |

(E)-3-(5-methylthiophen-2-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C8H10OS/c1-7-4-5-8(10-7)3-2-6-9/h2-5,9H,6H2,1H3/b3-2+ |

InChI Key |

PXMSLQARAIEWHF-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/CO |

Canonical SMILES |

CC1=CC=C(S1)C=CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylthiophen-2-yl)prop-2-en-1-ol typically involves the reaction of 5-methylthiophene with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-2-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-(5-Methylthiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications due to its structural similarity to other biologically active thiophene derivatives.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

- Aromatic Core : The target compound and share a thiophene backbone, whereas feature benzene rings. Thiophene’s electron-rich nature may enhance reactivity in electrophilic substitutions compared to benzene derivatives.

- Functional Groups : The allylic alcohol group (-CH₂OH) in the target compound and contrasts with the alkyne in and the simple alkene in . The hydroxyl group enables hydrogen bonding, affecting solubility and crystallinity.

- Substituent Effects : Electron-donating groups (e.g., methyl in the target compound, methoxy in ) modulate electronic properties and stability.

Physical Properties and Spectral Data

Table 2: Physical and Spectral Characteristics

Key Observations:

- Melting Points : Pyrimidinyl analogs (e.g., 3h, 3i ) exhibit higher melting points (118–144°C) due to hydrogen bonding and crystalline packing, whereas the target compound’s liquid state (inferred from synthesis conditions) suggests lower intermolecular forces.

- Spectral Trends : Allylic alcohol protons (-CH₂OH) resonate near δ 4.3–5.5 ppm across analogs, while thiophene/benzene protons appear in δ 6.7–8.2 ppm.

Reactivity Insights:

- The allylic alcohol in the target compound is prone to oxidation or esterification, whereas the alkyne in may undergo click chemistry or cycloadditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.